Journal Name:Journal of Electroceramics
Journal ISSN:1385-3449
IF:1.814
Journal Website:http://www.springer.com/materials/optical+%26+electronic+materials/journal/10832
Year of Origin:0
Publisher:Springer Netherlands
Number of Articles Per Year:57
Publishing Cycle:Bimonthly
OA or Not:Not
A multi-coordinating polymer ligand optimized for the functionalization of metallic nanocrystals and nanorods
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2016-03-23 , DOI: 10.1039/C6FD00056H
We report the design and use of a multi-coordinating polymer ligand that is ideally suited for functionalizing gold nanoparticles and nanorods, and promoting their steric stabilization in buffer media. The ligand is prepared via a one-step nucleophilic addition reaction between poly(isobutylene-alt-maleic anhydride) and amine-modified anchoring groups and hydrophilic moieties. Surface functionalization of gold nanoparticles and nanorods with this polymer yields nanocrystals that exhibit excellent long-term colloidal stability over a broad range of conditions, including pH changes and in growth media, as verified using dynamic light scattering measurements combined with agarose gel electrophoresis. This polymer coating can also prevent the formation of protein corona. These features bode well for use in biological applications where small size, reduced nonspecific interactions and colloidal stability are highly desired. Furthermore, this design can be easily expanded to functionalize a variety of other inorganic nanocrystals.
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A new route towards colloidal molecules with externally tunable interaction sites†
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2015-01-05 , DOI: 10.1039/C4FD00267A
We describe a route towards self-assembled colloidal molecules, where thermoresponsive microgels serve as discrete, externally tunable interaction sites. The ability of poly(N-isopropylacrylamide) (PNIPAM) and poly(N-isopropylmethacrylamide) (PNIPMAM) microgels to adsorb to the oil/water (O/W) interface and create Pickering-stabilized mini-emulsions was first tested using the controlled addition of sub-micron-sized polydimethylsiloxane (PDMS) oil droplets to a microgel suspension. The use of a mixture of PNIPAM and PNIPMAM microgels differing in size and fluorescent labeling then resulted in the formation of thermosensitive patchy particles, where the patches can be visualised using fluorescence confocal laser scanning microscopy. The size of the assembled decorated droplets and the number of adsorbed microgels was further reduced using an in situ synthesis approach, where the oil droplets are directly synthesised in the presence of microgels. This results in the formation of highly monodisperse microgel-decorated PDMS oil droplets with a small number of microgels adsorbed to the droplet interface. We demonstrate that we can use temperature to change the interaction potential between these interaction sites and thus trigger a reversible association of the individual decorated droplets at temperatures above the volume phase transition temperature TVPT of the microgels. Finally, we investigated the temporal evolution of the decorated droplets and found that small and well-defined clusters of microgels form in the early stages of the process primarily through the action of capillary forces. These clusters mimic colloidal molecules with a small number of discrete and thermosensitive binding sites.
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A paradigm for predicting selective oxidation on noble metals: oxidative catalytic coupling of amines and aldehydes on metallic gold
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2011-09-16 , DOI: 10.1039/C1FD00012H
We demonstrate in the present work that relatively straightforward acid/base principles of surface reactivity predict oxygen-assisted amine–aldehyde coupling on metallic gold. Formed via the oxygen-assisted (Brønsted acid) N–H bond activation of dimethylamine, (CH3)2N(a) acts as a nucleophile to couple with various aldehydes, forming the corresponding amides. At low initial coverages of oxygen on the surface very high selectivities are achieved. The reaction proceeds via the surface-bound hemiaminal intermediate, which β-hydride eliminates well below room temperature to form the amide product. On metallic gold desorption of the amide appears to be the rate-limiting step. Under the transient conditions employed in this work oxygen-assisted coupling of the amine with alcohols is limited, suggesting that such reactions must be conducted in the steady state in order to have both the aldehyde and adsorbed (CH3)2N(a) present simultaneously.
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A novel self-healing supramolecular polymer system
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2009-07-23 , DOI: 10.1039/B900859D
Utilising supramolecular π–π stacking interactions to drive miscibility in two-component polymer blends offers a novel approach to producing materials with unique properties. We report in this paper the preparation of a supramolecular polymer network that exploits this principle. A low molecular weight polydiimide which contains multiple π-electron-poor receptor sites along its backbone forms homogeneous films with a siloxane polymer that features π-electron-rich pyrenyl end-groups. Compatibility results from a complexation process that involves chain-folding of the polydiimide to create an optimum binding site for the π-electron-rich chain ends of the polysiloxane. These complementary π-electron-rich and -poor receptors exhibit rapid and reversible complexation behaviour in solution, and healable characteristics in the solid state in response to temperature. A mechanism is proposed for this thermoreversible healing behaviour that involves disruption of the intermolecular π–π stacking cross-links as the temperature of the supramolecular film is increased. The low Tgsiloxane component can then flow and as the temperature of the blend is decreased, π–π stacking interactions drive formation of a new network and so lead to good damage-recovery characteristics of the two-component blend.
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A novel algorithm for non-adiabatic direct dynamics using variational Gaussian wavepackets
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2004-04-27 , DOI: 10.1039/B314253A
In a recent paper (G. Worth, P. Hunt and M. Robb, J. Phys. Chem. A, 2003, 107, 621), we used surface hopping direct dynamics calculations to study the molecular dynamics of the butatriene radical cation in the /Ã manifold, which is coupled by a conical intersection. Here, we present the first direct dynamics calculations using a novel algorithm, again using this ideal test system. The algorithm, which is based on the powerful multi-configuration time-dependent Hartree (MCTDH) wavepacket propagation method, uses a variational basis of coupled frozen Gaussian functions that optimally represent the evolving nuclear wavepacket at all times. Each Gaussian function follows a “quantum trajectory”, along which the potential surface is evaluated by quantum chemistry calculations. As far fewer Gaussian functions are needed than classical trajectories in a semi-classical method, the number of quantum chemical calculations is drastically reduced. A crucial point in direct dynamics. To validate the method, initial calculations have been made using an analytic model Hamiltonian, where it is shown to reproduce the main features of the state population transfer with 8–16 basis functions per state. Coupled to the GAUSSIAN quantum chemistry program, the method is then shown to provide a feasible direct dynamics algorithm for the description of this non-adiabatic process.
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A novel methodology for assessing the environmental sustainability of ionic liquids used for CO2 capture†
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2016-04-28 , DOI: 10.1039/C6FD00054A
Ionic liquids (ILs) have been proposed as suitable sorbents for CO2 capture because of their high CO2 absorption capacity, thermal stability, negligible vapour pressure and physico-chemical tunability. However, the environmental implications of ILs are currently largely unknown because of a lack of data. The issue is further complicated by their complex chemical structures and numerous precursors for which environmental data are scarce or non-existent. In an attempt to address this issue, this paper presents a new methodology for estimating life cycle environmental impacts of novel ILs, with the aim of aiding synthesis and selection of more sustainable CO2 sorbents. The methodology consists of four main steps: (1) selection of an appropriate IL and synthesis route; (2) construction of a life cycle tree; (3) life cycle assessment; and (4) recommendations for improvements. The application of the methodology is illustrated using trihexyltetradecylphosphonium 1,2,4-triazolide ([P66614][124Triz]), a promising IL for CO2 capture currently under development. Following the above steps, the paper demonstrates how the data obtained from laboratory synthesis of the IL can be scaled up to industrial production to estimate life cycle impacts and identify environmental hotspots. In this particular case, the main hotspots are the precursors used in the synthesis of the IL. Comparison of impacts with monoethanolamine (MEA), currently the most widely-used CO2 sorbent, suggests that [P66614][124Triz] has much higher impacts than MEA, including global warming potential. However, human toxicity potential is significantly higher for MEA. Therefore, the proposed methodology can be used to optimise the design of ILs and to guide selection of more sustainable CO2 sorbents. Although the focus is on ILs, the methodology is generic and can be applied to other chemicals under development.
Detail
Formation and growth of sub-3 nm particles in megacities: impact of background aerosols
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2020-08-04 , DOI: 10.1039/D0FD00083C
New particle formation (NPF) occurs frequently in various atmospheric environments and contributes majorly to the aerosol number budget. In megacities, the high concentrations of gaseous precursors and background aerosols add complexity to this process. Based on long-term measurements (373 days) in urban Beijing, we examine the formation and growth of sub-3 nm particles under the effects of background aerosols, as indicated by the condensation sink (CS) or the Fuchs surface area. The median CS and the median PM2.5 mass concentration for the days with NPF events were 0.03 s−1 and 34 μg m−3, respectively. The high loss rates of both molecular clusters and sub-3 nm particles to background aerosols reduce their atmospheric residence time and suppress their survival. As the key clusters for H2SO4–base nucleation, sulfuric acid dimer and trimer concentrations in Beijing decrease significantly when CS increases and the scavenging becomes stronger. The occurrence of NPF events and the formation of sub-3 nm particles in Beijing is governed by CS. 95% of the observed NPF days occurred with CS values below 0.03 s−1. During NPF events, high concentrations of sub-3 nm particles were formed and they mostly ranged from 103 to 105 cm−3 with a median value of 6.2 × 103 cm−3. Driven by the fast H2SO4–base nucleation, the daily maximum formation rate of 1.5 nm particles in Beijing has a mean value of 77 cm−3 s−1 and is much higher than that in clean environments. However, the mean growth rate of sub-3 nm particles in Beijing was only 2.6 nm h−1, not significantly different from that in clean environments. The relatively low growth rate and the high level of scavenging by background aerosols result in low survival of newly formed particles. The analyses also reinforce prior results on the need to correct conventional methods to adequately quantify the formation and growth rates when analyzing data from megacities with strong coagulation scavenging due to background aerosols. The conventional balance formula underestimates the formation rate of 1.5 nm particles, while the conventional appearance time method overestimates the growth rate of sub-3 nm particles. These findings highlight the governing role of background aerosols in urban NPF.
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Entropic trends in aqueous solutions of the common functional groups
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2009-10-24 , DOI: 10.1039/B907383C
While much is known about the properties of small organic molecules in aqueous solution, one quantity that has eluded a detailed understanding is their entropy. Different functional groups interact in diverse ways with water molecules and thereby influence a molecule's solubility, conformation and association behaviour. Experiment can access the total entropy of solvation but struggles to give a more detailed break-down of the entropic components. Established theoretical and computational methods based on perturbation give insight into changes in solute–solvent and solvent–solvent entropy components, but these multibody terms that represent changes are not intuitive to interpret and can be expensive or difficult to evaluate. Partition-function methods, on the other hand, have the capability of determining the entropy of every degree of freedom of every molecule in the system. They do this by determining effective potentials for each degree of freedom, and evaluating the associated entropy component from the partition function of the effective potential. The obstacle to such an approach has been finding a reliable way to define and derive these effective potentials. This we have overcome in a two-fold manner: firstly, the shape of the effective potential for each molecule, which relates to vibrational and librational motion of the confined molecule, is derived from the magnitudes of the forces and torques measured in a molecular dynamics simulation of the solution; secondly, the number of minima for each effective potential, which relates to the number of positions and orientations in solution, is derived from the translational and rotational discretisations by the surrounding solvent molecules. This method has been shown to successfully reproduce the entropy of liquid water and to examine the entropy loss of water around noble-gas solutes. In this work, we extend the approach to reveal the nature of water's entropy around small organic molecules with a range of functional groups. The vibrational and librational entropies of solutes and water decrease for solutes with more polar atoms, as would be expected. The number of solute orientations depends on solute size, whereas the number of water orientations depends on the number of polar atoms in the solute. Solutes are classified according to how their donors and acceptors affect water's orientational entropy. Agreement of the calculated standard Gibbs free energy of solvation with experiment is very good with a mean-unsigned error of 2.5 kJ mol−1, but the entropies and enthalpies, not being negative enough, could be improved with better force fields.
Detail
Effect of post-annealing on the plasma etching of graphene-coated-copper†
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2014-09-23 , DOI: 10.1039/C4FD00118D
High temperature deposition of graphene on Cu by chemical vapor deposition can be used to produce high quality films. However, these films tend to have a non-equilibrium structure, with relatively low graphene adhesion. In this study, samples of graphene grown on copper foils by high temperature CVD were post-deposition annealed at temperatures well below the critical temperature of Cu. Resistance to etching under plasma was examined to assess the mechanical robustness of the graphene on the Cu surface, analyzed using optical and Raman microscopies. We found a correlation between the post-annealing time and etching time for the complete removal of graphene from Cu. Etching rates, minimum etch times, and surface appearance were observed to vary depending on the etching plasma (air, oxygen or nitrogen). Oxygen plasmas were found to be the least aggressive, emphasizing the improved adhesion with post-annealing treatments. Our results imply that the etching of graphene on Cu, and hence the adhesion of graphene, can be controlled by proper annealing and choice of plasma gas.
Detail
Fibronectin in aging extracellular matrix fibrils is progressively unfolded by cells and elicits an enhanced rigidity response
Journal of Electroceramics ( IF 1.814 ) Pub Date: 2008-05-16 , DOI: 10.1039/B718714A
While the mechanical properties of a substrate or engineered scaffold can govern numerous aspects of cell behavior, cells quickly start to assemble their own matrix and will ultimately respond to their self-made extracellular matrix (ECM) microenvironments. Using fluorescence resonance energy transfer (FRET), we detected major changes in the conformation of a constituent ECM protein, fibronectin (Fn), as cells fabricated a thick three-dimensional (3D) matrix over the course of three days. These data provide the first evidence that matrix maturation occurs and that aging is associated with increased stretching of fibronectin fibrils, which leads to at least partial unfolding of the secondary structure of individual protein modules. A comparison of the conformations of Fn in these 3D matrices with those constructed by cells on rigid and flexible polyacrylamide surfaces suggests that cells in maturing matrices experience a microenviroment of gradually increasing rigidity. In addition, further matrix stiffening is caused by active Fn fiber alignment parallel to the contractile axis of the elongated fibroblasts, a cell-driven effect previously described for other fibrillar matrices. The fibroblasts, therefore, not only cause matrix unfolding, but reciprocally respond to the altered Fn matrix properties by up-regulating their own rigidity response. Consequently, our data demonstrate for the first time that a matured and aged matrix has distinctly different physical and biochemical properties compared to a newly assembled matrix. This might allow cells to specifically recognise the age of a matrix.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, CERAMICS 材料科学:硅酸盐3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.50 61 Science Citation Index Science Citation Index Expanded Not
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